N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

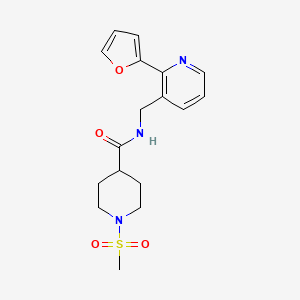

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a methylsulfonyl group and a pyridinylmethyl moiety bearing a furan-2-yl ring.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-25(22,23)20-9-6-13(7-10-20)17(21)19-12-14-4-2-8-18-16(14)15-5-3-11-24-15/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRJOHKZMZJXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-3-furanone, under acidic conditions.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through the condensation of an aldehyde with an amine, followed by cyclization.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of a pyridine derivative.

Coupling Reactions: The furan, pyridine, and piperidine rings are then coupled together using a series of coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Bioactivity

- Piperidine vs. Indole Cores : Compounds 27n and 27g (indole-2-carboxamide cores) demonstrate antiviral activity against neurotropic alphaviruses, with yields varying based on substituents. The target compound’s piperidine core lacks the indole system, which may alter binding specificity or potency .

- Substituent Impact :

- Heterocyclic Moieties : The (furan-2-yl)pyridinylmethyl group in the target compound shares aromaticity with 27n’s dihydrofuropyridine but lacks the fused ring system. This difference could influence solubility or target engagement .

- Methylsulfonyl Group : Common in the target compound and 27n/27g, this group may enhance metabolic stability or modulate electronic properties .

- Pyridine vs. Imidazole/Pyrazole : Compounds like 27e (pyrazole) and 27f (imidazole) show lower yields (18–23%) compared to pyridine-substituted 27g (80%), suggesting pyridine derivatives may be synthetically more accessible .

Pharmacological Potential

- The furan-pyridine moiety could mimic indole’s interactions with viral polymerases or proteases .

- Catalogued analogs like 1-(methylsulfonyl)-N-(piperidin-1-yl)piperidine-4-carboxamide are marketed as building blocks, emphasizing the piperidine-carboxamide scaffold’s versatility in drug discovery .

Research Findings and Implications

- Antiviral Activity : Janice A’s work demonstrates that substituent choice (e.g., pyridine vs. imidazole) critically impacts both synthetic yield and antiviral efficacy. The target compound’s furan-pyridine group may offer a balance between synthetic feasibility and bioactivity .

- Structural Diversity : highlights the prevalence of methylsulfonyl-piperidine derivatives in medicinal chemistry, underscoring their adaptability for diverse targets (e.g., enzymes, receptors) .

- Pharmacopeial Relevance : Furan-containing compounds like those in are standardized for quality control, suggesting the target compound’s furan moiety could align with regulatory requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.